molecular formula C6H5F2NO2S B6160143 (6-fluoropyridin-3-yl)methanesulfonyl fluoride CAS No. 2228986-70-5

(6-fluoropyridin-3-yl)methanesulfonyl fluoride

Cat. No.: B6160143
CAS No.: 2228986-70-5
M. Wt: 193.2
InChI Key:
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Description

(6-fluoropyridin-3-yl)methanesulfonyl fluoride is a chemical compound that has garnered significant attention in scientific research due to its diverse applications in various fields. This compound is characterized by the presence of a fluorine atom on the pyridine ring and a methanesulfonyl fluoride group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoropyridin-3-yl)methanesulfonyl fluoride typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the Baltz-Schiemann reaction, which utilizes 3-nitropyridines as precursors. These precursors are reduced to amines and then subjected to the Baltz-Schiemann reaction to introduce the fluorine atom .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of specialized reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(6-fluoropyridin-3-yl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted pyridines and sulfonyl derivatives.

Scientific Research Applications

(6-fluoropyridin-3-yl)methanesulfonyl fluoride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological processes and as a tool for probing enzyme activity.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-fluoropyridin-3-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and influence various biochemical processes. The presence of the fluorine atom and the methanesulfonyl fluoride group contributes to its unique reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6-fluoropyridin-3-yl)methanesulfonyl fluoride include other fluorinated pyridines and sulfonyl fluorides. These compounds share some structural features but differ in their specific chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its combination of a fluorine atom on the pyridine ring and a methanesulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

CAS No.

2228986-70-5

Molecular Formula

C6H5F2NO2S

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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